LY309887
Overview
Description
LY309887 is a potent antifolate compound that acts as a specific inhibitor of glycinamide ribonucleotide formyltransferase. This enzyme is crucial for the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This compound has shown significant antitumor activity in various preclinical studies and is considered a second-generation inhibitor with greater potency and efficacy compared to its predecessors .
Preparation Methods
The synthesis of LY309887 involves several steps, starting with the preparation of the thiophene analogue of lometrexolIndustrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography for purification .
Chemical Reactions Analysis
LY309887 undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy.
Substitution: Common reagents used in these reactions include various acids and bases, which facilitate the introduction or removal of functional groups. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
LY309887 has a broad spectrum of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit purine nucleotide synthesis.
Industry: Utilized in the development of new antifolate drugs and as a reference compound in pharmacological studies .
Mechanism of Action
LY309887 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, leading to a depletion of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, resulting in cell growth inhibition and cytotoxicity. The compound targets the folate-dependent enzyme pathway, which is crucial for nucleotide synthesis .
Comparison with Similar Compounds
LY309887 is often compared to other glycinamide ribonucleotide formyltransferase inhibitors, such as lometrexol. While both compounds inhibit the same enzyme, this compound is more potent and has a better safety profile. Similar compounds include:
Lometrexol: A first-generation inhibitor with lower potency.
Methotrexate: Another antifolate with a broader range of targets but different specificity.
Pemetrexed: A multi-targeted antifolate with applications in cancer therapy
This compound stands out due to its higher potency and specificity, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXGHHHNACOGE-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127228-54-0 | |
Record name | LY-309887 free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-309887 FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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